12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid
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Overview
Description
12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid is a naturally occurring diterpenoid compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid can be achieved through a multi-step process starting from manool. The key intermediate in this synthesis is obtained in two steps with an overall yield of 52% . The final product is synthesized in three steps from this intermediate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These derivatives often exhibit different biological activities and can be used in further research and applications .
Scientific Research Applications
12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent bacterial cell death . The compound targets specific molecular pathways involved in bacterial cell wall synthesis, making it effective against a broad spectrum of bacteria .
Comparison with Similar Compounds
Similar Compounds
- 13-Methyl-7-oxopodocarpa-8,11,13-triene-12-carboxylic acid
- 12-Methyl-3,7-dioxopodocarpa-8,11,13-triene-13-carboxylic acid
- 13-Methyl-3,7-dioxopodocarpa-8,11,13-triene-12-carboxylic acid
Uniqueness
12-Methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid is unique due to its specific substitution pattern on the tricyclic podocarpane structure.
Properties
CAS No. |
120092-51-5 |
---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4bS,8aS)-3,4b,8,8-tetramethyl-10-oxo-6,7,8a,9-tetrahydro-5H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C19H24O3/c1-11-8-14-13(9-12(11)17(21)22)15(20)10-16-18(2,3)6-5-7-19(14,16)4/h8-9,16H,5-7,10H2,1-4H3,(H,21,22)/t16-,19+/m0/s1 |
InChI Key |
GIJYIDPOODRNAM-QFBILLFUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C(=O)O)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)C(=O)CC3C2(CCCC3(C)C)C |
Origin of Product |
United States |
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